molecular formula C4H5IN2OS B2589831 2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole CAS No. 1343508-98-4

2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole

Cat. No. B2589831
CAS RN: 1343508-98-4
M. Wt: 256.06
InChI Key: LXENKLRLORYFTQ-UHFFFAOYSA-N
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Description

2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole is a chemical compound that belongs to the family of thiadiazoles. It is a heterocyclic compound that contains a five-membered ring made up of two nitrogen atoms, one sulfur atom, and two carbon atoms. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

Corrosion Inhibition
A novel 1,3,4-thiadiazole derivative has been investigated as a corrosion inhibitor for mild steel in an acidic environment. Experimental studies and computational exploration demonstrated that this derivative provides high protection, with a significant reduction in corrosion, highlighting its potential as a corrosion inhibitor (Attou et al., 2020).

Antiproliferative and Antimicrobial Properties
Newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds have been tested for their antiproliferative and antimicrobial properties. Certain compounds showed high DNA protective ability and strong antimicrobial activity against specific bacteria strains. Molecular docking studies were conducted to understand the mechanism behind these properties, suggesting potential for chemotherapy applications (Gür et al., 2020).

Antimicrobial Activity
Imino-4-methoxyphenol thiazole derived Schiff base ligands have been synthesized and characterized, showing moderate activity against certain bacteria and fungi. These findings contribute to the understanding of the antimicrobial potential of thiadiazole derivatives (Vinusha et al., 2015).

Orally Active 5-Lipoxygenase Inhibitors
(Methoxyalkyl)thiazoles have been identified as novel, selective, and orally active 5-lipoxygenase inhibitors, representing a new class of compounds for potential therapeutic applications. These inhibitors demonstrate high potency and selectivity, with specific enantioselective interactions with the enzyme (Bird et al., 1991).

properties

IUPAC Name

2-iodo-5-(methoxymethyl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXENKLRLORYFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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